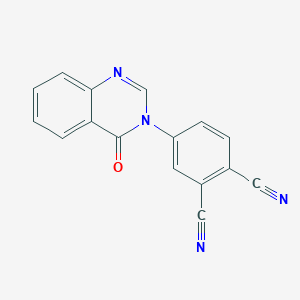
N,N-diallyl-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two allyl groups attached to the nitrogen atom and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form N,N-diallyl-2-fluorobenzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: N,N-diallyl-2-fluorobenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-diallyl-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also be used in polymerization reactions to create novel materials.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-fluorobenzamide involves its ability to interact with various molecular targets. The allyl groups can undergo radical polymerization, forming cross-linked networks. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interactions with enzymes, proteins, and other biomolecules, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-2-bromo-5-fluorobenzamide
- N,N-diallyl-2-bromo-4-fluorobenzamide
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
N,N-diallyl-2-fluorobenzamide is unique due to the presence of both allyl groups and a fluorine atom, which confer distinct chemical properties. The allyl groups enhance its reactivity in polymerization reactions, while the fluorine atom influences its electronic properties and interactions with other molecules. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h3-8H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARBISQGPPAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)
![4-[(4-methoxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5533710.png)
![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)
![2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5533752.png)
![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)

![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-3-buten-2-one](/img/structure/B5533783.png)
![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile](/img/structure/B5533794.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5533804.png)
![N-(4-METHYLPHENYL)-N-({N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5533812.png)
![4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one](/img/structure/B5533813.png)
